

head-to-head comparison of different 4sulfamoylbenzoic acid derivatives

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Compound of Interest		
Compound Name:	4-sulfamoylbutanoic Acid	
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A Comparative Analysis of 4-Sulfamoylbenzoic Acid Derivatives as Carbonic Anhydrase Inhibitors

This guide provides a head-to-head comparison of various 4-sulfamoylbenzoic acid derivatives, focusing on their efficacy as inhibitors of human carbonic anhydrase (hCA) isoforms. The information is targeted towards researchers, scientists, and professionals in drug development, offering a consolidated view of the structure-activity relationships and isoform selectivity of these compounds.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in various physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer, making them an important therapeutic target.[1][2] Sulfonamides are a well-established class of potent CA inhibitors, and derivatives of 4-sulfamoylbenzoic acid have been extensively explored for this purpose.[1][3] This guide compares the inhibitory activity of several 4-sulfamoylbenzoic acid derivatives against key hCA isoforms.

Quantitative Comparison of Inhibitory Activity

The inhibitory potency of a selection of 4-sulfamoylbenzoic acid derivatives against four human carbonic anhydrase isoforms (hCA I, hCA II, hCA VII, and hCA IX) is summarized in the table



below. The data, presented as inhibition constants (Ki) in nanomolar (nM) concentrations, is compiled from in vitro studies.[2] Lower Ki values indicate higher inhibitory potency.

Compoun d ID	Derivativ e Class	hCA I (Ki, nM)	hCA II (Ki, nM)	hCA VII (Ki, nM)	hCA IX (Ki, nM)	Referenc e
3d	4- (Morpholin e-4- carbonyl)b enzenesulf onamide	334	10.8	1.1	5.8	[2]
31	Methyl (4- sulfamoylb enzoyl)-L- phenylalani nate	18.8	0.8	0.5	3.2	[2]
AAZ	Acetazola mide (Standard Inhibitor)	250	12	2.5	25	[4]

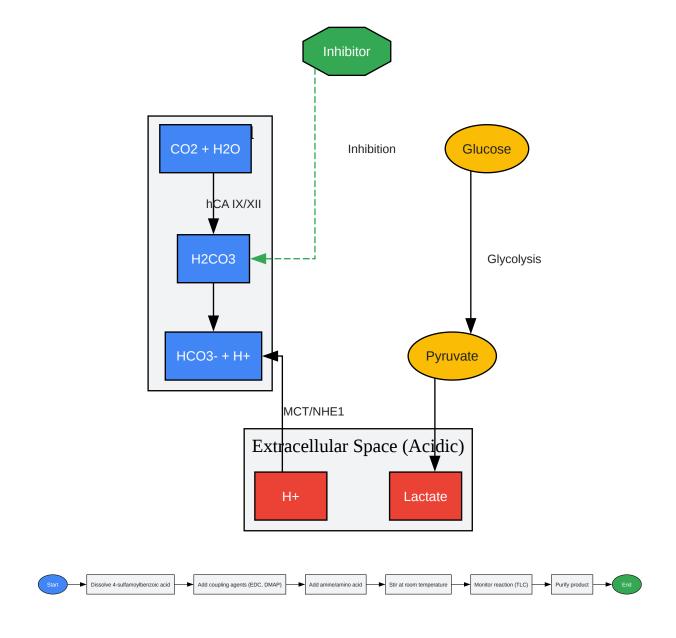
Structure-Activity Relationship

The data reveals that modifications to the carboxyl group of 4-sulfamoylbenzoic acid significantly influence inhibitory activity and isoform selectivity. For instance, the incorporation of amino acid moieties, as seen in compound 3I, can lead to potent, subnanomolar inhibition of hCA II and hCA VII.[2] In contrast, derivatization with a morpholine ring (3d) results in a compound with lower affinity for hCA I but still potent inhibition of hCA II, VII, and IX.[2]

Role of Carbonic Anhydrases in Cancer

The transmembrane isoforms hCA IX and hCA XII are particularly relevant in oncology as they are associated with tumor progression.[1] These enzymes contribute to the regulation of pH in the tumor microenvironment, promoting cancer cell survival and proliferation. The inhibition of these isoforms is a key strategy in the development of novel anticancer therapies.





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